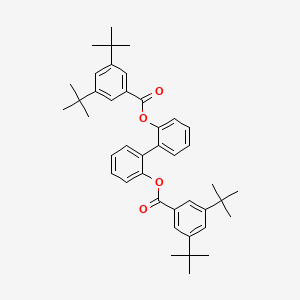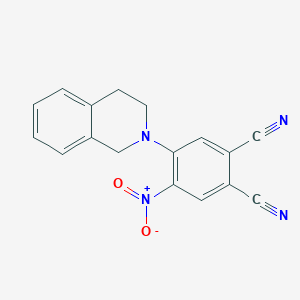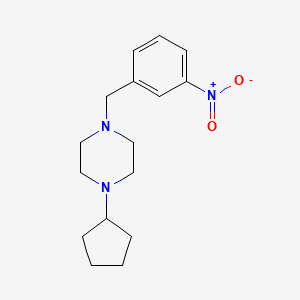![molecular formula C17H12F3N7O B10885305 N-{4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10885305.png)
N-{4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a pyrazole ring, a triazolopyrimidine core, and a carboxamide group. The presence of trifluoromethyl and methyl groups enhances its chemical stability and biological activity, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine hydrate with an appropriate β-diketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide in the presence of a base.
Coupling with Phenyl Ring: The pyrazole derivative is then coupled with a phenyl ring substituted with a suitable leaving group (e.g., bromide) through a palladium-catalyzed cross-coupling reaction.
Formation of the Triazolopyrimidine Core: The intermediate is cyclized with a triazole precursor under basic conditions to form the triazolopyrimidine core.
Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction of the triazolopyrimidine derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although this is less common due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of pyrazole ketones or alcohols.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound exhibits significant activity against various enzymes and receptors. It is often used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Medicine
In medicine, N-{4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has shown potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, the compound is used in the development of agrochemicals, dyes, and materials with specific electronic properties. Its stability and reactivity make it suitable for various applications.
作用機序
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the pyrazole and triazolopyrimidine cores facilitate interactions with active sites. The carboxamide group further stabilizes these interactions through hydrogen bonding.
類似化合物との比較
Similar Compounds
- N-{4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- 5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- 3-trifluoromethyl-1,2,4-triazoles
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
特性
分子式 |
C17H12F3N7O |
|---|---|
分子量 |
387.3 g/mol |
IUPAC名 |
N-[4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H12F3N7O/c1-10-9-13(17(18,19)20)24-27(10)12-5-3-11(4-6-12)22-15(28)14-23-16-21-7-2-8-26(16)25-14/h2-9H,1H3,(H,22,28) |
InChIキー |
ODSVHIOEXBTORA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3=NN4C=CC=NC4=N3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-5-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B10885228.png)


![methyl (2-bromo-6-methoxy-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B10885239.png)
![Pyridin-3-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10885243.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10885251.png)




![(4-Benzylpiperidin-1-yl)[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10885281.png)
![1-benzyl-3,6-dimethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10885288.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B10885303.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10885307.png)
